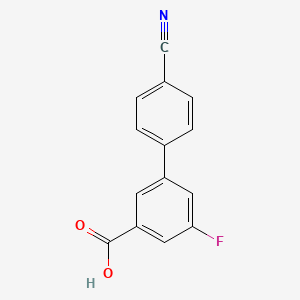

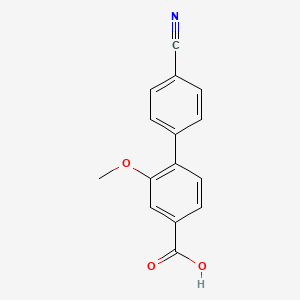

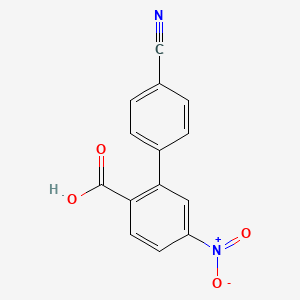

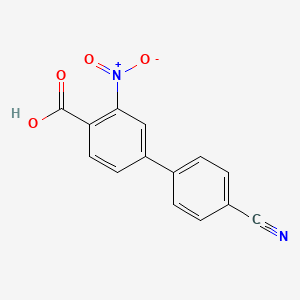

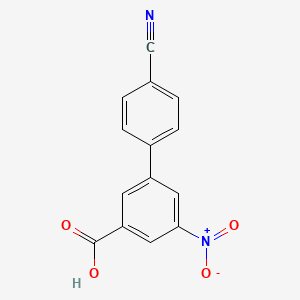

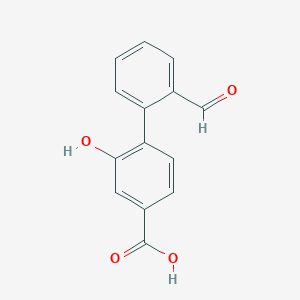

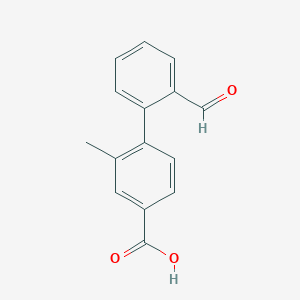

3-Amino-5-(2-formylphenyl)benzoic acid, 95%

Overview

Description

3-Amino-5-(2-formylphenyl)benzoic acid (3-APBA) is a novel organic compound that is gaining increased attention for its potential applications in scientific research. 3-APBA is an aromatic compound with a molecular formula of C10H9NO2 and a molecular weight of 173.18 g/mol. It is a white powder that is soluble in water, methanol, and ethanol. 3-APBA is a versatile compound that has been used in a variety of research applications, including as a fluorescent probe, a chromogenic substrate, and a reagent for various biochemical reactions.

Scientific Research Applications

3-Amino-5-(2-formylphenyl)benzoic acid, 95% has been used in a variety of scientific research applications, including as a fluorescent probe, a chromogenic substrate, and a reagent for various biochemical reactions. As a fluorescent probe, 3-Amino-5-(2-formylphenyl)benzoic acid, 95% has been used to detect and quantify nitric oxide (NO) in biological systems. It has also been used to detect and quantify reactive oxygen species (ROS) in cells and tissues. As a chromogenic substrate, 3-Amino-5-(2-formylphenyl)benzoic acid, 95% has been used to detect and quantify enzymes such as alkaline phosphatase, urease, and invertase. It has also been used as a reagent for the synthesis of various compounds, including the synthesis of 5-amino-3-formylbenzoic acid, a novel fluorescent probe for the detection of NO.

Mechanism of Action

The mechanism of action of 3-Amino-5-(2-formylphenyl)benzoic acid, 95% is dependent on its application. As a fluorescent probe, 3-Amino-5-(2-formylphenyl)benzoic acid, 95% reacts with NO to form a fluorescent adduct that can be detected and quantified using fluorescence spectroscopy. As a chromogenic substrate, 3-Amino-5-(2-formylphenyl)benzoic acid, 95% is enzymatically hydrolyzed by the target enzyme to form a colored product that can be detected and quantified using spectrophotometry. As a reagent for the synthesis of various compounds, 3-Amino-5-(2-formylphenyl)benzoic acid, 95% reacts with other compounds to form the desired product.

Biochemical and Physiological Effects

The biochemical and physiological effects of 3-Amino-5-(2-formylphenyl)benzoic acid, 95% are dependent on its application. As a fluorescent probe, 3-Amino-5-(2-formylphenyl)benzoic acid, 95% does not have any significant biochemical or physiological effects. As a chromogenic substrate, 3-Amino-5-(2-formylphenyl)benzoic acid, 95% does not have any significant biochemical or physiological effects, as the target enzymes are not present in the body. As a reagent for the synthesis of various compounds, 3-Amino-5-(2-formylphenyl)benzoic acid, 95% does not have any significant biochemical or physiological effects, as the products of the reaction are not present in the body.

Advantages and Limitations for Lab Experiments

The advantages of using 3-Amino-5-(2-formylphenyl)benzoic acid, 95% in laboratory experiments include its low cost, ease of synthesis, and versatility. 3-Amino-5-(2-formylphenyl)benzoic acid, 95% is relatively inexpensive and can be synthesized easily from commercially available starting materials. It is also a versatile compound that can be used in a variety of research applications. The main limitation of using 3-Amino-5-(2-formylphenyl)benzoic acid, 95% in laboratory experiments is its low solubility in water, which can make it difficult to dissolve in aqueous solutions.

Future Directions

There are a number of potential future directions for the use of 3-Amino-5-(2-formylphenyl)benzoic acid, 95% in scientific research. One potential direction is the development of new fluorescent probes based on 3-Amino-5-(2-formylphenyl)benzoic acid, 95% for the detection and quantification of other molecules, such as proteins and small molecules. Another potential direction is the development of new chromogenic substrates based on 3-Amino-5-(2-formylphenyl)benzoic acid, 95% for the detection and quantification of other enzymes. Additionally, 3-Amino-5-(2-formylphenyl)benzoic acid, 95% could be used as a reagent for the synthesis of novel compounds for use in biomedical research.

Synthesis Methods

3-Amino-5-(2-formylphenyl)benzoic acid, 95% can be synthesized by a variety of methods, including a three-step synthesis from 2-formylphenol, a two-step synthesis from 3-amino-5-chlorobenzoic acid, and a one-step synthesis from aniline. The three-step synthesis from 2-formylphenol involves the reaction of 2-formylphenol with hydrochloric acid and sodium nitrite to form 2-nitro-5-chlorobenzoic acid, followed by the reaction of the nitrobenzoic acid with potassium hydroxide and ammonium chloride to form 3-amino-5-chlorobenzoic acid, and finally the reaction of the chlorobenzoic acid with formaldehyde to form 3-Amino-5-(2-formylphenyl)benzoic acid, 95%. The two-step synthesis from 3-amino-5-chlorobenzoic acid involves the reaction of 3-amino-5-chlorobenzoic acid with formaldehyde to form 3-Amino-5-(2-formylphenyl)benzoic acid, 95%, and the one-step synthesis from aniline involves the reaction of aniline with formaldehyde to form 3-Amino-5-(2-formylphenyl)benzoic acid, 95%.

properties

IUPAC Name |

3-amino-5-(2-formylphenyl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO3/c15-12-6-10(5-11(7-12)14(17)18)13-4-2-1-3-9(13)8-16/h1-8H,15H2,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYKDJFHCBYYYAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=O)C2=CC(=CC(=C2)N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50688837 | |

| Record name | 5-Amino-2'-formyl[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50688837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1261960-94-4 | |

| Record name | [1,1′-Biphenyl]-3-carboxylic acid, 5-amino-2′-formyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1261960-94-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Amino-2'-formyl[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50688837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.